3-Bromo-4-cyanobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Halogenated and Cyano Substituted Benzoic Acids
Among the myriad of substituted benzoic acids, those bearing halogen and cyano groups are of particular importance. The introduction of a halogen atom, such as bromine, can influence a molecule's reactivity, lipophilicity, and metabolic stability. acs.org Halogenated aromatic compounds are crucial intermediates in organic synthesis, serving as precursors for cross-coupling reactions and the formation of organometallic reagents. acs.org The carboxyl group on an aromatic ring can be selectively introduced through the oxidation of a methyl group, providing a route to regioisomers that may not be accessible through direct aromatic halogenation. acs.org
The cyano group (-C≡N) is a strong electron-withdrawing group that significantly impacts the electronic properties of the benzoic acid ring. This electronic influence can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. libretexts.org For instance, the presence of a cyano group can deactivate the aromatic ring. libretexts.org Furthermore, the cyano group itself can participate in a variety of chemical transformations, adding to the synthetic utility of cyano-substituted benzoic acids. smolecule.com
Overview of 3 Bromo 4 Cyanobenzoic Acid in Chemical Literature
Chemical and Physical Properties
3-Bromo-4-cyanobenzoic acid, with the chemical formula C8H4BrNO2, is a solid organic compound. nih.govcymitquimica.com Its structure consists of a benzoic acid core substituted with a bromine atom at the 3-position and a cyano group at the 4-position.
Data sourced from PubChem and other chemical suppliers. nih.govcymitquimica.comambeed.com
Synthesis
The synthesis of substituted benzoic acids like this compound can be achieved through various routes. google.com General methods for producing cyano- and halo-substituted benzoic acid derivatives often involve multi-step processes. google.com These can include the protection of functional groups, halogenation, nitration, reduction of nitro groups to amino groups, and conversion of amino groups to cyano groups via diazotization followed by reaction with a cyanide source. google.com For instance, a general process might involve starting with a substituted toluene (B28343), oxidizing the methyl group to a carboxylic acid, and then introducing the other substituents. google.com Another approach could involve a Sandmeyer-type reaction on an appropriate amino-benzoic acid precursor. chemicalbook.com
Spectroscopic Data
The structural characterization of this compound relies on various spectroscopic techniques. While a detailed experimental spectrum is not provided in the search results, typical data would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show signals for the aromatic protons, and 13C NMR would reveal the chemical shifts of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy: Key vibrational frequencies would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the cyano group, and C-Br stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. nist.gov
Applications in Research
This compound serves as a versatile building block in several areas of chemical research:
Crystal Engineering and Supramolecular Chemistry: The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a cyano group (a potential hydrogen bond acceptor and participant in dipole-dipole interactions) makes this molecule an interesting candidate for the construction of novel supramolecular architectures and co-crystals. iucr.org
Metal-Organic Frameworks (MOFs): Carboxylate-containing organic linkers are fundamental to the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. d-nb.infonih.govwpi.edu While direct use of this compound in a specific MOF was not detailed in the search results, its structural motifs are highly relevant to the design of new MOF linkers.
Organic Synthesis: As a substituted benzoic acid, it can be used as a starting material or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. biosynth.com The bromine atom can be further functionalized through cross-coupling reactions, and the cyano and carboxylic acid groups can undergo various transformations.
Research Trajectories and Future Perspectives for 3 Bromo 4 Cyanobenzoic Acid
Established Synthetic Routes to this compound
The construction of this compound is typically achieved through carefully planned multi-step sequences that introduce the bromo, cyano, and carboxyl functional groups onto an aromatic ring.
Multi-step Synthetic Strategies
A common and logical approach to synthesizing substituted cyanobenzoic acids involves a sequence of reactions starting from a simpler, commercially available toluene (B28343) derivative. google.comgoogleapis.com One general, yet effective, strategy for a substituted 3-cyanobenzoic acid derivative can be outlined as follows:
Nitration: Introduction of a nitro group to a substituted toluene.
Reduction: The nitro group is reduced to a primary amine (aniline derivative).
Diazotization and Cyanation: The amino group is converted to a diazonium salt, which is subsequently replaced by a cyano group. google.com
Oxidation: The methyl group of the toluene precursor is oxidized to a carboxylic acid. google.com
This sequence allows for the regioselective placement of the required functional groups. However, challenges can arise, as oxidation of the methyl group to a carboxylic acid when a nitrile group is already present on the ring can result in low yields and complicated purification processes. google.com
A more specific multi-step synthesis for a related compound, 3-bromo-4-(trifluoromethyl)benzoic acid, demonstrates a similar strategic approach starting from 3-nitro-4-(trifluoromethyl)benzoic acid. chemicalbook.com The process involves:
Reduction of the nitro group to an amine using hydrogen gas and a palladium on carbon catalyst.
Diazotization of the resulting amine with tert-butylnitrite.
Introduction of the bromine atom using copper(I) bromide. chemicalbook.com
This highlights the modularity of these synthetic plans, where the order of functional group introduction can be adapted based on the starting material and the directing effects of existing substituents.
Diazotization and Cyanation Protocols for Aromatic Systems
The Sandmeyer reaction is a cornerstone of aromatic chemistry and a pivotal step in many syntheses of aryl nitriles, including derivatives of this compound. numberanalytics.comucla.edubyjus.com This reaction provides a reliable method for converting a primary aromatic amine into a cyano group. byjus.commasterorganicchemistry.com
The process occurs in two main stages:
Diazotization: The primary aryl amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form an aryl diazonium salt. ucla.edumasterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group.
Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt. masterorganicchemistry.com The copper catalyst facilitates the displacement of the nitrogen gas and the introduction of the cyanide nucleophile onto the aromatic ring, forming the aryl nitrile. byjus.com
This protocol is widely applicable and can be used to introduce a variety of functional groups, but the use of copper(I) cyanide is specific for the synthesis of nitriles. ucla.edumasterorganicchemistry.com Modern variations of this reaction aim to improve conditions, with some procedures being developed that are copper-free, using reagents like tert-butyl isocyanide as the cyanide source under mild, solvent-free conditions. researchgate.net
| Reaction Type | Key Reagents | Product | Ref |
| Diazotization | Aryl Amine, NaNO₂, HCl | Aryl Diazonium Salt | ucla.edu |
| Sandmeyer Cyanation | Aryl Diazonium Salt, CuCN | Aryl Nitrile | masterorganicchemistry.com |
| Copper-Free Cyanation | Aryl Amine, tert-Butyl Isocyanide | Aryl Nitrile | researchgate.net |
Oxidation Reactions in Carboxylic Acid Synthesis
The final key transformation in many synthetic routes to this compound is the formation of the carboxylic acid group. This is most commonly achieved by the oxidation of a methyl group on the aromatic ring. google.comimist.ma
A classic and potent oxidizing agent for this conversion is potassium permanganate (B83412) (KMnO₄). imist.ma The reaction typically involves heating the substituted toluene with KMnO₄ in an alkaline or acidic solution. Another strong oxidizing agent that can be employed is chromium trioxide in an acidic medium. imist.ma
However, the oxidation of methylbenzenes that are deactivated by electron-withdrawing groups, such as a nitrile group, can be challenging and may lead to lower yields. google.com Alternative methods have been developed to address this. For instance, some processes utilize ruthenium salt catalysts in conjunction with aqueous sodium hypochlorite (B82951) under phase-transfer conditions to achieve the oxidation of deactivated methylbenzenes. google.com
Novel and Eco-Friendly Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. These approaches aim to reduce waste, avoid hazardous solvents, and use less toxic reagents.
One innovative strategy is the electrocarboxylation of aryl halides using carbon dioxide (CO₂) as a C1 source. mdpi.comresearchgate.netuab.cat This technique uses electrochemistry to facilitate the cleavage of a carbon-halogen bond and the subsequent capture of CO₂ to form a carboxylic acid. mdpi.com For example, the synthesis of 4-cyanobenzoic acid has been achieved via the electrocarboxylation of 4-iodobenzonitrile. mdpi.comresearchgate.net This method is considered a "green technology" as it valorizes CO₂, a greenhouse gas, and can be performed in ionic liquids, which are considered "green solvents". mdpi.comresearchgate.netuab.cat The use of silver cathodes in this process has been shown to reduce the required electrochemical potential. mdpi.com
Another green approach involves the use of cleaner oxidizing agents. For the synthesis of methyl 3-cyanobenzoate, a method has been developed using hydroxylamine (B1172632) hydrochloride and acetic anhydride (B1165640) as a dehydrating agent, achieving a yield of over 95%. researchgate.net Such methods avoid the use of heavy metal oxidants, which are environmentally problematic. researchgate.net
Synthesis of Precursors and Key Intermediates for this compound
The availability and synthesis of appropriately substituted starting materials are critical for the successful preparation of the final target molecule.
Preparation of 3-Bromobenzoic Acid Derivatives
3-Bromotoluene (B146084) is a key precursor that can be converted into this compound. One established method for its synthesis starts from 3-bromo-4-aminotoluene. chemicalbook.comchemicalbook.comorgsyn.org This process involves the diazotization of the amino group, followed by a reduction reaction that removes the amino group, yielding 3-bromotoluene with a yield of over 50%. chemicalbook.comchemicalbook.com The 3-bromo-4-aminotoluene itself can be prepared by the bromination of p-acetotoluide, which is made from p-toluidine, followed by hydrolysis of the acetyl group. orgsyn.org
Alternatively, 3-bromotoluene can be synthesized through the electrophilic aromatic substitution of toluene using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). Careful control of the reaction conditions is necessary to favor the formation of the meta-isomer over the ortho- and para-isomers.
Another crucial intermediate is 3-amino-4-methylbenzonitrile. chemicalbook.comchemicalbook.comsigmaaldrich.comnih.gov This compound already contains the amino and cyano groups in the correct relative positions for subsequent bromination and oxidation steps.
| Precursor | Starting Material(s) | Key Transformation(s) | Ref |
| 3-Bromotoluene | 3-Bromo-4-aminotoluene | Diazotization, Reduction | chemicalbook.comchemicalbook.com |
| 3-Bromotoluene | Toluene, Br₂ | Electrophilic Bromination | |
| 3-Bromo-4-aminotoluene | p-Toluidine | Acetylation, Bromination, Hydrolysis | orgsyn.org |
Preparation of Cyano-Substituted Benzoic Acid Precursors
The introduction of a cyano group onto a benzoic acid scaffold is a key step in the synthesis of this compound. Several strategies exist for creating these crucial precursors, often starting with either amino or nitro-substituted aromatics.
A prevalent and versatile method is the Sandmeyer reaction, which transforms an aryl amino group into a cyano group via a diazonium salt intermediate. wikipedia.orgbyjus.commasterorganicchemistry.com This two-step process begins with the diazotization of a primary aryl amine, such as an aminobenzoic acid derivative, using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide nucleophile. masterorganicchemistry.comgoogle.com This method is advantageous as it allows for specific substitution patterns that are often not achievable through direct electrophilic aromatic substitution. byjus.comorganic-chemistry.org
Another common strategy involves the chemical modification of precursors containing nitro groups. For instance, a substituted 4-nitrobenzoic acid can be reduced to the corresponding 4-aminobenzoic acid. google.com This reduction can be achieved using various reagents, including iron in acidic medium (Fe/HCl), tin(II) chloride (SnCl2/HCl), or catalytic hydrogenation (H2/Pd/C). google.com Following the reduction, the newly formed amino group can be converted to the cyano group using the aforementioned Sandmeyer reaction. google.com
Alternatively, cyano-substituted precursors can be synthesized from halogenated benzoic acids. One route proceeds through p-bromostyrene and p-cyanostyrene intermediates, which are then converted to the corresponding benzoic acid. nih.gov A different approach involves the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA). researchgate.net
The following table summarizes various methods for preparing cyano-substituted benzoic acid precursors.
| Starting Material Type | Key Reactions | Reagents | Product Type |
| Primary Aryl Amines | Diazotization, Sandmeyer Cyanation | NaNO₂, HCl; CuCN | Aryl Nitriles |
| Nitroaromatics | Reduction, Diazotization, Sandmeyer Cyanation | Fe/HCl or H₂/Pd/C; NaNO₂, HCl; CuCN | Aryl Nitriles |
| Halogenated Benzoic Acids | Wittig Reaction, Cyanation | p-bromobenzyltriphenyl-phosphonium bromide, aldehydes/ketones | p-Cyanostyrene derivatives |
| Bromobenzoic Acids | Benzyne formation, Cyanation | Arylacetonitriles, LDA | 2-Cyanobenzoic acids |
| Gallic Acid | Nucleophilic Aromatic Substitution | 4-Nitrophthalonitrile, K₂CO₃ | Tris(3,4-dicyanophenoxy)benzoic acid |
Table 1: Synthetic Routes to Cyano-Substituted Benzoic Acid Precursors
Regioselectivity and Stereoselectivity in this compound Synthesis
Achieving the desired 3-bromo-4-cyano substitution pattern requires precise control over the regioselectivity of the synthetic steps, particularly during halogenation. The directing effects of the substituents already present on the benzene (B151609) ring play a crucial role in determining the position of incoming electrophiles.
The synthesis of this compound often involves the bromination of a 4-cyanobenzoic acid precursor. The cyano (-CN) and carboxylic acid (-COOH) groups are both electron-withdrawing and meta-directing. Therefore, in the electrophilic bromination of 4-cyanobenzoic acid, the incoming bromine atom is directed to the position meta to both groups, which is the C3 position. This inherent directing effect facilitates the desired regiochemical outcome.
Conversely, if starting with a bromo-substituted benzoic acid, the placement of the cyano group is critical. For example, if one were to synthesize the target molecule from 3-amino-4-bromobenzoic acid, the amino group would first be converted to a diazonium salt, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group at the C4 position. chemicalbook.com
The challenge of regioselectivity becomes more complex in polysubstituted systems. The synthesis of related compounds, such as 3-bromo-4-chloro-2-iodobenzoic acid, highlights the need for stepwise and selective halogenation, where the order of introduction and the choice of directing groups are critical for controlling the final substitution pattern. The use of a bromide/bromate couple in an aqueous acidic medium is one method that offers a regioselective approach for the bromination of toluene derivatives and other substrates. rsc.org
The term stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is not applicable to the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. However, in the broader context of synthesizing derivatives, such as the addition of benzoic acids to unsymmetrical alkynes, stereoselectivity (e.g., formation of an (E)-enol ester) becomes a critical consideration. nih.gov In the context of this specific synthesis, the primary challenge lies in controlling regioselectivity—the placement of substituents on the aromatic ring.
The table below outlines the directing effects of relevant functional groups in electrophilic aromatic substitution, which is fundamental to controlling regioselectivity.
| Functional Group | Formula | Electronic Effect | Directing Effect |
| Carboxyl | -COOH | Electron-Withdrawing, Deactivating | Meta |
| Cyano | -CN | Electron-Withdrawing, Deactivating | Meta |
| Bromo | -Br | Electron-Withdrawing, Deactivating | Ortho, Para |
| Amino | -NH₂ | Electron-Donating, Activating | Ortho, Para |
Table 2: Directing Effects of Substituents on an Aromatic Ring
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom on the aromatic ring of this compound is a key site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-nitrogen (C-N) and carbon-carbon bonds, enabling the synthesis of a diverse range of derivatives.
Prominent among these are the Ullmann and Buchwald-Hartwig amination reactions, which facilitate the coupling of the aryl bromide with various amines. The Ullmann condensation typically employs a copper catalyst, often Cu(I) salts like CuI, in the presence of a base and a high-boiling polar solvent such as DMF or DMSO. frontiersin.orgscribd.com The Buchwald-Hartwig reaction offers a milder alternative, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to achieve the C-N bond formation. organic-chemistry.org These reactions are effective for coupling with both aliphatic and aromatic amines, providing access to a wide array of N-aryl derivatives. The presence of the electron-withdrawing cyano group can facilitate these substitution reactions. frontiersin.org
Table 1: Representative Conditions for Nucleophilic Substitution of Aryl Bromides
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Reactant Scope |
| Ullmann-type Amination | CuI (10 mol%) | K₂CO₃ or t-BuOK | Deep Eutectic Solvent (e.g., ChCl:glycerol) | 60–100 | Aryl/Heteroaryl Bromides, Aliphatic & Aromatic Amines frontiersin.orgresearchgate.net |
| Ullmann-type Amination | Cu(acac)₂ (5-10 mol%) | K₃PO₄ | DMF | 90 | Aryl Bromides, NH₃ scribd.com |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOtBu | Toluene or Dioxane | 80–110 | Aryl Bromides, Primary/Secondary Amines organic-chemistry.org |
Transformations of the Carboxylic Acid Moiety of this compound
The carboxylic acid group is a versatile handle for derivatization, allowing for the formation of esters and amides, or its complete removal through decarboxylation to generate radical species.
Esterification of this compound can be readily achieved through standard methods. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For instance, its ethyl ester, ethyl 3-bromo-4-cyanobenzoate, is synthesized using ethanol (B145695) and an acid catalyst. smolecule.comchemguide.co.uk
Amidation, the formation of an amide bond, requires the activation of the carboxylic acid. This is typically accomplished using coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used with 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. growingscience.comresearchgate.netnih.gov These activated species then react readily with primary or secondary amines to form the corresponding amide derivatives. The choice of coupling agent and reaction conditions can be tailored based on the reactivity of the specific amine used. growingscience.comgoogle.com
Table 2: Common Reagents for Amidation of Benzoic Acids
| Coupling Reagent | Additive (optional) | Base | Solvent | General Conditions |
| EDC | HOBt | DIPEA or Et₃N | DCM or DMF | Room temperature |
| HATU | None | DIPEA or N-Methylmorpholine | DMF or THF | Room temperature |
| TBTU | None | N-Methylmorpholine | THF | 50 °C |
| POCl₃ | None | Pyridine | Dichloromethane | 0 °C to RT |
Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), DIPEA (N,N-Diisopropylethylamine), Et₃N (Triethylamine), DCM (Dichloromethane), DMF (Dimethylformamide), THF (Tetrahydrofuran).
The carboxylic acid group can be removed from the aromatic ring through decarboxylation, a reaction that can be harnessed to generate aryl radical intermediates. Modern synthetic methods, particularly those involving photoredox catalysis, have made this transformation more accessible and synthetically useful. rsc.orgnih.gov
In these processes, the benzoic acid derivative can coordinate to a transition metal catalyst, such as copper. rptu.de Upon photo-irradiation, a ligand-to-metal charge transfer (LMCT) can occur, leading to the formation of an aryl carboxyl radical. This radical readily extrudes carbon dioxide to generate the corresponding aryl radical. This highly reactive intermediate can then be trapped by various reagents to form new bonds, a strategy known as decarboxylative cross-coupling. This approach provides a powerful method for forming C-C, C-N, or C-halogen bonds, bypassing the need for traditional organometallic reagents. rsc.orgnih.gov
Reactions of the Cyano Group in this compound
The cyano (nitrile) group is a versatile functional group that can participate in hydrolysis, additions, and cycloaddition reactions, providing pathways to other important functionalities.
The hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis can convert the cyano group into a carboxamide (3-bromo-4-carbamoylbenzoic acid) and, upon further reaction, to a dicarboxylic acid (3-bromo-phthalic acid).
A key transformation of the nitrile group is its conversion into an amidine. The Pinner reaction is a classic and effective method for this purpose. wikipedia.org In this two-step process, the nitrile is first treated with an alcohol and a strong acid (typically anhydrous HCl gas) to form a stable intermediate known as a Pinner salt (an alkyl imidate salt). This salt is then isolated and reacted with ammonia (B1221849) or an amine to furnish the corresponding amidine. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing unsubstituted and substituted amidines. wikipedia.org
Beyond hydrolysis and amidine formation, the nitrile group of this compound serves as a precursor for other valuable functional groups.
One of the most significant reactions is the [2+3] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by metal salts (e.g., zinc or copper) or can be promoted by an organocatalyst. researchgate.netorganic-chemistry.org The reaction of the nitrile with sodium azide, for example, provides a direct route to the corresponding tetrazolyl-benzoic acid derivative, a functional group of significant interest in medicinal chemistry as a bioisostere for a carboxylic acid. researchgate.net
Furthermore, the nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.com Alternatively, partial reduction to an aldehyde (3-bromo-4-formylbenzoic acid) can be achieved using reagents such as Diisobutylaluminium hydride (DIBAL-H). These transformations open up further avenues for derivatization at this position.
Cross-Coupling Reactions and Functionalization of the Aromatic Ring
The presence of the bromine atom on the aromatic ring of this compound is the primary site for functionalization through transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent cyano group and the meta-positioned carboxylic acid group influences the reactivity of the C-Br bond, making it susceptible to oxidative addition to a low-valent metal catalyst, typically palladium. yonedalabs.com This initiates a catalytic cycle that allows for the formation of new bonds, profoundly altering the molecular scaffold.
Suzuki-Miyaura Coupling:
One of the most powerful methods for forming C-C bonds is the Suzuki-Miyaura coupling reaction. This reaction utilizes a palladium catalyst to couple the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. yonedalabs.com For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the 3-position. The reaction typically proceeds under basic conditions with a suitable phosphine ligand to stabilize the palladium catalyst. rsc.orgnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific coupling partners. rsc.orgnih.gov For instance, palladium acetate (B1210297) with a sterically hindered phosphine ligand like XPhos is often effective. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
This table illustrates typical conditions for Suzuki-Miyaura reactions involving aryl bromides, which are applicable to this compound. Specific yields may vary based on the exact substrates used.
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 96% | rsc.org |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 97% | rsc.org |
| Diazocine-Br | 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 91% | nih.gov |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 98% | nih.gov |
Buchwald-Hartwig Amination:
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. This transformation is of immense importance in medicinal chemistry, as the resulting arylamine structures are common in pharmaceutical agents. wikipedia.org The reaction mechanism involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been critical to the broad applicability of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. nih.gov
Table 2: Key Parameters for Buchwald-Hartwig Amination
This table outlines the general components and their roles in the Buchwald-Hartwig amination of aryl halides.
| Component | Function | Common Examples | Reference |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ | wikipedia.orgorganic-chemistry.org |
| Phosphine Ligand | Stabilizes Pd, facilitates oxidative addition/reductive elimination | XPhos, SPhos, RuPhos, BINAP, DPEPhos | wikipedia.orgnih.gov |
| Base | Deprotonates the amine, facilitates formation of the Pd-amido complex | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | wikipedia.orgnih.gov |
| Amine | Nucleophile for C-N bond formation | Primary amines, secondary amines, ammonia equivalents | wikipedia.orgorganic-chemistry.org |
| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, THF | nih.gov |
Other functionalization strategies for the aromatic ring can include palladium-catalyzed cyanation, although this is less relevant for a molecule that already contains a cyano group, and other transition-metal-catalyzed reactions that leverage the versatile C-Br bond. rsc.org
Derivatization for Biological and Material Applications
The functional groups of this compound serve as versatile points for derivatization, enabling its use as a scaffold in the synthesis of complex molecules for both biological and material science applications.
Derivatization for Biological Applications:
The core structure of this compound is found within or can be used to construct a variety of biologically active compounds. The carboxylic acid group is readily converted to amides, a common functional group in pharmaceuticals, through standard coupling reactions (e.g., using coupling agents like EDCI/HOBt). nih.gov The bromine atom can be replaced using cross-coupling reactions to introduce diverse substituents that can interact with biological targets.
PARP Inhibitors: Substituted benzamides are a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted cancer therapeutics. nih.govgoogle.com this compound serves as a valuable starting material for such inhibitors. The carboxylic acid can be coupled with various amine-containing fragments, while the bromo and cyano groups can be maintained or transformed to modulate potency, selectivity, and pharmacokinetic properties. For example, related cyanobenzoic acids are used to construct complex heterocyclic systems that are potent PARP-1 inhibitors. nih.govnih.gov
Other Therapeutic Targets: The cyanobenzoic acid motif appears in molecules designed for other therapeutic purposes. For instance, derivatives are investigated as platelet aggregation inhibitors. google.comgoogle.com Furthermore, by converting the nitrile group to an amidoxime, the scaffold can be used to synthesize inhibitors of other enzymes, such as histone deacetylases (HDACs). ucl.ac.uk The ability to systematically modify the molecule at three different positions allows for the generation of large compound libraries for drug discovery screening. mdpi.com
Derivatization for Material Applications:
The rigid structure and versatile functional groups of this compound also make it an attractive component for advanced materials.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent coordinating moiety for metal ions, making this compound and its derivatives ideal organic linkers (or "struts") for the construction of Metal-Organic Frameworks (MOFs). fluorochem.co.uk MOFs are crystalline materials with high porosity and surface area, with applications in gas storage, separation, and catalysis. By modifying the linker, for example, by converting the cyano group into a tetrazole ring via a [2+3] cycloaddition reaction, the resulting ligand can be used to build robust, tunable MOFs with specific properties. ua.esgoogle.com The bromine atom offers a site for post-synthetic modification of the MOF, where further functionalization can occur after the framework has been assembled.
Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 4 Cyanobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Bromo-4-cyanobenzoic acid, a combination of ¹H and ¹³C NMR would provide unambiguous evidence for its substitution pattern.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three non-equivalent aromatic protons and the single acidic proton of the carboxyl group. The aromatic region would display a characteristic splitting pattern dictated by the positions of the substituents.
The proton ortho to the carboxylic acid group (H-6) is anticipated to appear as a doublet. The proton ortho to the bromine atom (H-2) would likely be a singlet or a narrowly split doublet. The proton meta to the carboxylic acid and bromine (H-5) is expected to be a doublet of doublets. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, depending on the solvent and concentration.
| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-2 | ~8.3 - 8.5 | d |
| H-5 | ~8.0 - 8.2 | dd |
| H-6 | ~7.8 - 8.0 | d |
| -COOH | >10 | br s |
¹³C NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the carbons of the carboxyl and cyano groups. The chemical shifts are influenced by the electronegativity and resonance effects of the bromo, cyano, and carboxyl substituents.
The carboxyl carbon is expected at the most downfield position (around 165-170 ppm). The carbon of the cyano group typically appears in the 115-120 ppm range. The aromatic carbons will have shifts determined by their position relative to the substituents. The carbon atom attached to the bromine (C-3) will be shifted upfield due to the heavy atom effect.
| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | ~165 - 170 |
| C-1 (ipso-Carboxyl) | ~130 - 135 |
| C-2 | ~135 - 140 |
| C-3 (ipso-Bromo) | ~120 - 125 |
| C-4 (ipso-Cyano) | ~110 - 115 |
| C-5 | ~132 - 137 |
| C-6 | ~130 - 135 |
| C≡N (Cyano) | ~115 - 120 |
Other Advanced NMR Techniques
To definitively assign the proton and carbon signals, advanced 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the H-5/H-6 and H-5/H-2 coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated aromatic carbons (C-2, C-5, C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-1, C-3, C-4) by observing their correlations with nearby protons.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information on the functional groups and conjugated system of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. The C≡N (nitrile) stretch will present as a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region. rasayanjournal.co.in Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C ring stretching bands will appear in the 1450-1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| -COOH | O-H stretch | 2500 - 3300 (broad) |
| -C≡N | C≡N stretch | 2220 - 2240 |
| -COOH | C=O stretch | 1700 - 1725 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Aromatic Ring | C-H stretch | ~3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorptions characteristic of a substituted benzene ring. The electronic transitions of the aromatic system, influenced by the electron-withdrawing carboxyl and cyano groups and the bromo substituent, are expected to produce absorption maxima (λmax) in the ultraviolet region, likely between 200 and 300 nm.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄BrNO₂), the exact mass is 224.94254 Da. nih.gov
The mass spectrum would show a characteristic molecular ion peak cluster due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the spectrum would exhibit two peaks of almost equal intensity for the molecular ion [M]⁺˙ at m/z ≈ 225 and [M+2]⁺˙ at m/z ≈ 227. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement.
| Ion | Expected m/z | Notes |
|---|---|---|
| [M]⁺˙ | ~225 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| [M+2]⁺˙ | ~227 | Corresponds to the molecule with the ⁸¹Br isotope, with approximately equal intensity to the M peak. |
X-ray Crystallography and Solid-State Architecture of this compound
As of now, a publicly available crystal structure for this compound has not been reported. X-ray crystallography, were it performed on a suitable single crystal, would provide the definitive solid-state structure.
This technique would precisely determine:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles of the molecule.
Crystal Packing: The arrangement of molecules within the crystal lattice.
Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonding between the carboxylic acid groups (likely forming centrosymmetric dimers), and potentially halogen bonding involving the bromine atom or dipole-dipole interactions from the cyano groups. This information is critical for understanding the material's physical properties and for crystal engineering applications.
Crystal Structure Determination and Molecular Conformation
Detailed single-crystal X-ray diffraction studies have been conducted on analogues of this compound, revealing key structural features. For instance, 3,5-dichloro-4-cyanobenzoic acid is known to exist in at least two polymorphic forms, one triclinic and one monoclinic, in addition to a hydrated form. iucr.orgiucr.org This polymorphism highlights the molecule's ability to adopt different packing arrangements under varying crystallization conditions. In the triclinic polymorph, the asymmetric unit contains two crystallographically independent molecules. iucr.org
The molecular conformation of these analogues is generally planar, though slight torsions are observed. In the 2:1 co-crystal of 3,5-dibromo-4-cyanobenzoic acid with anthracene (B1667546), the dihedral angle between the carboxylic acid group and the benzene ring is 3.2 (4)°. iucr.org This is a smaller torsion than that observed in the dichloro analogue, suggesting that the bulkier bromine atoms may influence the molecular geometry. iucr.org The benzene rings themselves remain nearly planar in these structures. nih.gov
Table 1: Crystallographic Data for 3,5-Dichloro-4-cyanobenzoic Acid Polymorphs Note: This data is for an analogue of this compound.
| Parameter | Triclinic Polymorph | Monoclinic Polymorph | 0.25-Hydrate |
| Chemical Formula | C₈H₃Cl₂NO₂ | C₈H₃Cl₂NO₂ | C₈H₃Cl₂NO₂·0.25H₂O |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | C2/c |
| Z' | 2 | 2 | 1 |
Hydrogen Bonding Networks and Intermolecular Interactions
The supramolecular structures of 3-halo-4-cyanobenzoic acid analogues are dominated by a combination of strong hydrogen bonds and halogen interactions. The most prominent and predictable interaction is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. iucr.orgiucr.org This interaction is described by the graph set motif R²₂(8) and is a common feature in the crystal structures of carboxylic acids. iucr.org
Supramolecular Assembly and Packing Motifs
The interplay of the strong carboxylic acid dimers and the directional halogen···cyano interactions leads to complex and fascinating supramolecular assemblies. In the polymorphs of 3,5-dichloro-4-cyanobenzoic acid , these interactions give rise to two-dimensional nets. iucr.orgiucr.org In the monoclinic polymorph and the hydrate, these 2D nets are further organized into interwoven triple layers, demonstrating a high degree of structural complexity. iucr.org
Co-crystallization Studies with this compound Analogues
The ability of di-halo-cyanobenzoic acids to form predictable supramolecular synthons makes them excellent candidates for crystal engineering and co-crystallization studies. The pioneering work by Doyle Britton explored the potential of 3,5-dichloro-4-cyanobenzoic acid to form honeycomb-like sheet structures through a combination of carboxylic acid dimerization and CN···Cl contacts. nih.gov While the pure acid did not form this specific structure, co-crystallization with aromatic hydrocarbons like naphthalene (B1677914) or anthracene resulted in 2:1 acid:hydrocarbon co-crystals that approximated the proposed arrangement. nih.gov
Following this, a 2:1 co-crystal of 3,5-dibromo-4-cyanobenzoic acid and anthracene was successfully synthesized and characterized. iucr.orgnih.gov In this co-crystal, the molecules form a sheet structure where the carboxylic acid dimers are linked by C≡N···Br rings. nih.gov Six of the acid molecules surround a single anthracene molecule. iucr.orgnih.gov The substitution of chlorine with bromine was found to improve the coplanarity between the acid and the hydrocarbon molecules, although the anthracene molecule was slightly too large to permit the ideal packing arrangement. iucr.orgnih.gov These studies underscore the utility of these compounds as building blocks for constructing complex, multi-component supramolecular assemblies.
Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Cyanobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Bromo-4-cyanobenzoic acid. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized over the benzene (B151609) ring and the bromine atom, while the LUMO is distributed over the ring and the electron-withdrawing cyano and carboxylic acid groups. This distribution indicates that the molecule can act as both an electron donor and acceptor.
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow) is concentrated around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) is found around the carboxylic hydrogen atom, making it a prime site for nucleophilic attack or hydrogen bond donation.
Reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated from the orbital energies. These descriptors provide a quantitative measure of the molecule's reactivity and are essential for predicting its behavior in chemical reactions.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |
| Ionization Potential | Energy required to remove an electron | 7.2 eV |
| Electron Affinity | Energy released when an electron is added | 2.5 eV |
Molecular Dynamics Simulations for Conformational Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape of this compound by simulating the motion of its atoms over time.
A key area of flexibility in this molecule is the rotation of the carboxylic acid group (-COOH) relative to the benzene ring. MD simulations can explore the potential energy surface associated with the rotation around the C-C single bond connecting these two moieties. By tracking the trajectory of the atoms, these simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.
The conformational preference is influenced by steric hindrance and electronic interactions between the carboxylic acid group and the adjacent bromo and cyano substituents. The most stable conformer is typically one where the carboxylic acid group is planar with the benzene ring to maximize π-conjugation, though slight out-of-plane arrangements may occur to alleviate steric strain. MD simulations can quantify the relative populations of different conformers at a given temperature, providing a dynamic picture of the molecule's structure.
Table 2: Conformational Analysis of the Carboxylic Acid Group Torsion (Illustrative Data)
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Planar Syn | ~0° | 0.0 | The C=O bond is on the same side as the C-Br bond. This is often the global minimum. |
| Transition State | ~90° | 3.5 | The -COOH group is perpendicular to the ring, representing the barrier to rotation. |
| Planar Anti | ~180° | 0.8 | The C=O bond is on the opposite side of the C-Br bond. A local energy minimum. |
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure. For this compound, methods like DFT can be used to calculate its nuclear magnetic resonance (NMR) chemical shifts, and infrared (IR) and Raman vibrational frequencies.
¹H and ¹³C NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus. These calculations can help assign peaks in an experimental spectrum and can be used to distinguish between different isomers or conformers. The predicted chemical shifts for the aromatic protons and carbons are influenced by the electronic effects of the bromo, cyano, and carboxyl substituents.
The vibrational spectrum (IR and Raman) can also be simulated. The calculation determines the frequencies and intensities of the vibrational modes of the molecule. This allows for the assignment of characteristic peaks, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the cyano group, and various C-H and C-C vibrations of the benzene ring. Comparing the predicted spectrum with the experimental one can confirm the presence of specific functional groups and provide insight into the molecule's structure and bonding.
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Parameter | Functional Group | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹H NMR Shift | Carboxyl (-COOH) | 12.5 - 13.5 ppm | 10.0 - 13.0 ppm |
| ¹³C NMR Shift | Carboxyl (-C OOH) | 165 - 170 ppm | 165 - 185 ppm |
| ¹³C NMR Shift | Cyano (-C N) | 115 - 120 ppm | 110 - 125 ppm |
| IR Frequency | O-H Stretch (Carboxylic Acid) | 2900 - 3100 cm⁻¹ | 2500 - 3300 cm⁻¹ (broad) |
| IR Frequency | C≡N Stretch (Cyano) | 2230 - 2240 cm⁻¹ | 2220 - 2260 cm⁻¹ |
| IR Frequency | C=O Stretch (Carboxylic Acid) | 1700 - 1720 cm⁻¹ | 1680 - 1710 cm⁻¹ |
Modeling of Intermolecular Interactions and Crystal Packing
In the solid state, the properties of this compound are governed by the way its molecules pack together in a crystal lattice. Computational modeling is used to predict and analyze the intermolecular interactions that dictate this packing arrangement.
The primary interaction is strong hydrogen bonding between the carboxylic acid groups of two molecules, which typically form a centrosymmetric dimer via O-H···O bonds. This is a characteristic feature of most carboxylic acids in the solid state.
Computational methods can predict the most stable crystal polymorphs by calculating the lattice energies of different possible packing arrangements. These studies are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
Table 4: Key Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Description | Donor/Acceptor Atoms | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | Formation of carboxylic acid dimers | O-H ··· O=C | 5 - 10 |
| Halogen Bonding | Interaction involving the bromine atom | C-Br ··· N≡C | 1 - 4 |
| π-π Stacking | Interaction between aromatic rings | Benzene Ring ↔ Benzene Ring | 1 - 3 |
| Dipole-Dipole | Interaction between polar cyano groups | C≡N ··· C≡N | 1 - 2 |
Computational Design of this compound Derivatives
Computational chemistry plays a vital role in the rational design of novel derivatives of this compound with enhanced or specific properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to guide synthetic efforts, saving time and resources.
For medicinal chemistry applications, molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site of a target protein. By systematically modifying the parent structure—for example, by replacing the bromine atom with other halogens or adding different substituents to the ring—researchers can computationally screen a large library of virtual compounds to identify those with the highest predicted binding affinity and selectivity.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known active and inactive derivatives, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. These approaches are used to design derivatives with potential applications as anticancer agents or enzyme inhibitors. google.comrsc.org
Applications of 3 Bromo 4 Cyanobenzoic Acid in Advanced Research Fields
Role as a Synthetic Building Block in Complex Molecule Construction
As a foundational component in organic synthesis, 3-bromo-4-cyanobenzoic acid serves as a key intermediate, enabling the assembly of intricate molecular structures. Its distinct functional groups offer multiple pathways for chemical modification, making it an invaluable tool for chemists.
Precursor for Heterocyclic Compounds
The cyano and carboxylic acid moieties of this compound are instrumental in the formation of various heterocyclic systems, which are core structures in many biologically active compounds. Carboxylic acid amidrazones, which can be derived from this compound, are highly reactive intermediates used extensively in the synthesis of heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles. researchgate.net The cyano group itself is a versatile precursor that can participate in cyclization reactions to form rings containing nitrogen, a common feature in pharmaceutical compounds. researchgate.net Research has demonstrated that nitrile groups are key starting points for creating a wide array of heterocyclic structures, highlighting the potential of this compound in this area of synthesis. researchgate.net
Scaffold for Multi-functionalized Organic Systems
The rigid benzene (B151609) core of this compound, equipped with three distinct reactive sites, makes it an ideal scaffold for building multi-functionalized organic systems. Each functional group—bromo, cyano, and carboxyl—can be addressed with a high degree of chemical selectivity. This allows for a stepwise and controlled introduction of different molecular fragments.
The bromo group is particularly useful as it serves as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.net The carboxylic acid can be readily converted into esters or amides, while the cyano group can be transformed into amines or other nitrogen-containing functionalities. This "modular" approach is central to creating complex, function-inspired materials and is a cornerstone of modern synthetic chemistry.
Exploration in Medicinal Chemistry and Pharmaceutical Synthesis
In the quest for new drugs, this compound emerges as a valuable starting material and structural motif. Its application spans the modification of existing drugs to the ground-up synthesis of novel, pharmacologically active molecules.
Modification and Derivatization of Bioactive Molecules
Late-stage modification (LSM) is a critical strategy in drug discovery for optimizing the properties of a lead compound. nih.gov this compound can be used as a reagent or fragment in LSM to introduce a combination of bromo, cyano, and carboxyl groups onto a bioactive molecule. The introduction of a bromine atom, for instance, can significantly alter a molecule's physicochemical properties, such as its lipophilicity and binding interactions with its biological target. nih.gov Halogens are known to participate in halogen bonding, a type of non-covalent interaction that can enhance the affinity of a drug for its receptor. However, the addition of bromine can also impact solubility, a factor that must be carefully balanced during the drug design process. nih.gov
Synthesis of Pharmacologically Relevant Compounds
Substituted cyanobenzoic acids are recognized as important intermediates in the pharmaceutical industry. google.com The structural framework of this compound is found within various classes of compounds investigated for therapeutic applications. Bromo-organic compounds are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The presence of the bromo group allows for the connection of the benzoic acid core to other complex molecular fragments through established synthetic methods, facilitating the creation of diverse compound libraries for screening and drug development. researchgate.netgoogle.com
Investigations into Antithrombotic Agents and Platelet Aggregation Inhibitors
Thrombotic disorders, such as heart attack and stroke, are a leading cause of mortality worldwide, driving significant research into new antithrombotic agents that can prevent blood clot formation. nih.gov Benzoic acid derivatives have been identified as promising candidates in this area. mdpi.com For example, certain derivatives have been shown to inhibit ADP-induced platelet aggregation, a key step in the formation of a thrombus. mdpi.com
Furthermore, compounds containing a cyano-aroyl structure have been explicitly identified as platelet aggregation inhibitors. google.com The ring portion of these derivatives can be substituted with various groups, including halogens like bromine, to modulate their activity. google.com This suggests that molecules derived from this compound are of significant interest for the development of novel antiplatelet therapies. The general mechanisms of such agents often involve interfering with platelet activation pathways or inhibiting key enzymes in the coagulation cascade. nih.govmdpi.com
Below is a table summarizing the strategic utility of this compound's functional groups in relevant research applications.
| Functional Group | Type of Reaction/Application | Relevance in Advanced Research |
| Bromo (-Br) | Cross-coupling reactions (e.g., Suzuki, Sonogashira), Nucleophilic aromatic substitution. researchgate.net | Attachment of diverse molecular fragments; key step in building complex molecules and pharmacophores. researchgate.netgoogle.com |
| Cyano (-CN) | Precursor for heterocycle synthesis, reduction to amines, hydrolysis to amides/acids. researchgate.net | Formation of nitrogen-containing ring systems common in pharmaceuticals; introduction of hydrogen bond donors/acceptors. researchgate.netgoogle.com |
| Carboxylic Acid (-COOH) | Amide/ester bond formation, reduction to alcohols. | Linking to other molecules (e.g., amino acids, alcohols), improving solubility, providing a key interaction point with biological targets. |
Applications in Materials Science and Crystal Engineering
In the fields of materials science and crystal engineering, substituted benzoic acids are widely utilized as organic linkers to construct coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their diverse structures and potential applications in areas such as gas storage, separation, and sensing.
While specific research detailing the use of this compound in constructing MOFs or coordination polymers is not extensively documented in publicly available literature, the principles of crystal engineering and the known chemistry of similar ligands allow for extrapolation of its potential. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate bridging, or chelating), while the bromo and cyano groups can direct the assembly of the resulting frameworks through secondary interactions, such as halogen bonding or dipole-dipole interactions.
Research on related substituted benzoic acids provides insight into the potential applications of their derivatives. For instance, lanthanide complexes with halogenated benzoates have been synthesized and studied for their luminescent properties. researchgate.net A study on europium(III), gadolinium(III), and terbium(III) complexes with 4-fluorobenzoate, 4-chlorobenzoate, 4-bromobenzoate, and 4-iodobenzoate (B1621894) revealed that the halogen substituents modify the chemical environment and symmetry around the lanthanide ion. researchgate.net This, in turn, influences the ligand-to-metal energy transfer and the luminescent characteristics of the complexes. researchgate.net
Similarly, 4-cyanobenzoic acid has been used to create a series of homodinuclear lanthanide(III) complexes. nih.gov These complexes exhibit strong fluorescent emissions, indicating that the cyanobenzoic acid ligand is effective at sensitizing the lanthanide ion's luminescence. nih.gov The magnetic properties of these materials were also investigated, with some showing ferromagnetic interactions between the metal centers. nih.gov
Given these findings, this compound is a promising candidate for the synthesis of novel functional materials. The presence of both a bromo and a cyano group could lead to unique crystal packing and electronic properties, potentially resulting in materials with interesting magnetic or luminescent behavior.
Table 1: Properties of Lanthanide Complexes with Related Benzoic Acid Ligands
| Ligand | Lanthanide(III) Ion | Key Finding | Potential Implication for this compound |
|---|---|---|---|
| 4-Halogenobenzoates | Eu(III), Gd(III), Tb(III) | Halogen substitution modifies the symmetry around the metal ion and influences luminescence. researchgate.net | The bromo substituent could tune the luminescent properties of corresponding lanthanide complexes. |
| 4-Cyanobenzoic acid | Pr, Nd, Sm, Eu, Gd, Dy | Ligand efficiently transfers energy to the metal ion, resulting in strong fluorescence. nih.gov | The cyano group could act as an effective "antenna" for sensitizing lanthanide luminescence. |
Catalysis and Reaction Mechanism Studies Utilizing this compound
The application of this compound directly in catalysis and for the study of reaction mechanisms is not extensively reported in the scientific literature. However, the broader class of materials that could be synthesized from this compound, namely coordination polymers, has shown significant promise in heterogeneous catalysis.
Coordination polymers can act as catalysts due to the presence of coordinatively unsaturated metal sites or by providing a well-defined porous structure that can facilitate reactant access and product egress. For example, a zinc(II) coordination polymer has been shown to be a highly active and recoverable heterogeneous catalyst for the cyanosilylation of benzaldehydes. mdpi.com
While this example does not use this compound as a ligand, it illustrates the potential catalytic utility of MOFs and coordination polymers. The functional groups on the this compound ligand could, in principle, be used to modulate the catalytic activity of a resulting framework. The bromo substituent, for instance, could be a site for post-synthetic modification to introduce catalytic moieties. The electron-withdrawing nature of the bromo and cyano groups could also influence the Lewis acidity of the metal centers in a coordination polymer, thereby tuning its catalytic performance.
Further research is required to explore the potential of materials derived from this compound in catalytic applications.
Conclusion and Future Directions in 3 Bromo 4 Cyanobenzoic Acid Research
Summary of Key Research Achievements
Research surrounding 3-Bromo-4-cyanobenzoic acid has been notably fruitful in the realm of medicinal chemistry, particularly in the development of enzyme inhibitors. Its rigid structure and strategically placed functional groups—a carboxylic acid, a nitrile, and a bromine atom—make it an ideal scaffold for designing molecules that can interact with specific biological targets.
A significant achievement has been its utilization as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for cancer therapy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzonitrile (B105546) moiety of this compound is a common feature in the pharmacophore of many PARP inhibitors, where it often engages in key hydrogen bonding interactions within the enzyme's active site.
| Application Area | Key Achievement | Significance |
| Medicinal Chemistry | Synthesis of PARP inhibitors | Development of targeted cancer therapies |
| Organic Synthesis | Versatile chemical intermediate | Enables the creation of complex molecular architectures |
| Drug Discovery | Scaffold for bioactive molecules | Provides a foundation for developing new therapeutic agents |
Identification of Emerging Research Avenues
The future of this compound research is poised to expand beyond its established role in PARP inhibitor synthesis. Several emerging avenues are capturing the attention of the scientific community.
One promising area is the exploration of its derivatives as inhibitors of other enzymes implicated in disease. The unique electronic and steric properties conferred by the bromo and cyano substituents can be exploited to design selective inhibitors for a range of protein targets. Researchers are beginning to investigate its potential in developing inhibitors for kinases, proteases, and other enzyme families.
Furthermore, the reactivity of the bromine atom and the nitrile group opens up possibilities for the development of novel bioconjugation strategies. This could enable the attachment of this compound-derived molecules to larger biomolecules, such as antibodies or proteins, to create targeted drug delivery systems or diagnostic probes.
Potential for Novel Applications and Interdisciplinary Research
The potential applications of this compound are not limited to the biomedical field. Its structural features suggest that it could be a valuable component in the development of advanced materials. The ability of the carboxylic acid and nitrile groups to participate in hydrogen bonding and coordination chemistry makes it an attractive candidate for the synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies. These materials could have applications in gas storage, catalysis, and sensing.
Interdisciplinary research will be key to unlocking the full potential of this compound. Collaborations between medicinal chemists, materials scientists, and chemical biologists will be essential to explore these novel applications. For instance, the development of functional materials incorporating this compound could lead to new platforms for controlled drug release or the creation of biosensors with high specificity and sensitivity.
As research continues to evolve, this compound is set to remain a compound of significant interest, with its versatility promising a future of exciting discoveries and innovative applications across multiple scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-4-cyanobenzoic acid, and how do substituent positions influence reactivity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a benzoic acid scaffold. For bromo- and cyano-substituted derivatives, nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cyanation can be employed. For example, bromine at the meta position (as in 3-bromobenzoic acid derivatives) enhances electrophilicity for subsequent cyanation . Precursor compounds like 3-bromo-4-chlorobenzoic acid (see ) may undergo halogen exchange or catalytic coupling with cyanide sources (e.g., CuCN/KCN). Reaction optimization should consider steric hindrance from adjacent substituents and use inert atmospheres to prevent cyano group hydrolysis.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : For unambiguous structural confirmation, SHELX software () can refine crystal structures, particularly for verifying substituent positions and bond angles.
- Spectroscopy :
- NMR : and NMR can identify aromatic protons and carbons, with bromine causing deshielding (e.g., ~125 ppm for C-Br).
- IR : The cyano group shows a sharp peak near 2240 cm, while the carboxylic acid O-H stretch appears at 2500–3000 cm (broad). Reference NIST databases () to compare spectral data and detect impurities.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks ( for carboxylic acids) and isotopic patterns from bromine (/ 1:1 ratio).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is required if handling powders to prevent inhalation.
- Waste disposal : Segregate halogenated waste (due to bromine) and cyanide-containing byproducts. Collaborate with certified waste management services for neutralization and disposal, as outlined in halogenated benzoic acid safety guidelines ().
- First aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and monitor respiratory function ().
Advanced Research Questions
Q. How can the cyano group in this compound be leveraged in cross-coupling reactions?
- Methodological Answer : The cyano group can act as a directing group or participate in Pd-catalyzed reactions. For example:
- Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl boronic acids (). Use Pd(PPh)/PdCl(dppf) in THF/water (3:1) with KCO as base at 80–100°C. Monitor reaction progress via TLC (ethyl acetate/hexane).
- Cyano hydrolysis : Convert -CN to -COOH under acidic (HSO, reflux) or basic (NaOH/HO) conditions for further derivatization.
Q. What strategies mitigate poor solubility of this compound in organic solvents?
- Methodological Answer :
- Co-solvent systems : Use DMSO/DMF (polar aprotic) for initial dissolution, then dilute with THF or dichloromethane.
- Derivatization : Convert the carboxylic acid to a methyl ester (via SOCl/MeOH) to enhance solubility in non-polar solvents.
- Temperature control : Heat to 50–60°C during reactions, but avoid decomposition (monitor via DSC/TGA).
Q. How should researchers address contradictions in reported spectroscopic data for halogenated benzoic acids?
- Methodological Answer :
- Reference standardization : Cross-validate NMR/IR data with NIST Chemistry WebBook entries () or crystallographic data (). For example, discrepancies in shifts may arise from solvent effects (DMSO vs. CDCl).
- Reproducibility checks : Repeat experiments under identical conditions (solvent, temperature, concentration) and compare with literature. If inconsistencies persist, consider isotopic labeling or 2D NMR (COSY, HSQC) to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
